molecular formula C16H23BrN2O B4440725 N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide

Cat. No. B4440725
M. Wt: 339.27 g/mol
InChI Key: ORDCDLFOUVDDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as BDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in medicinal chemistry. BDPA is a derivative of acetaminophen and belongs to the class of compounds known as piperidine derivatives.

Mechanism of Action

The exact mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects
N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been shown to possess significant analgesic and anti-inflammatory effects in animal models. It has also been shown to decrease the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor-kappa B, a protein complex that plays a key role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, it also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide. One area of interest is the development of new analogs with improved pharmacological properties. Another potential direction is the investigation of N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide's potential use as a neuroprotective agent, due to its ability to inhibit the activity of cyclooxygenase enzymes. Additionally, N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide's potential use in the treatment of other conditions, such as epilepsy and depression, warrants further investigation.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2-bromo-4,5-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide has also been investigated for its potential use as an anticonvulsant and antidepressant agent.

properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-11-5-4-6-19(9-11)10-16(20)18-15-8-13(3)12(2)7-14(15)17/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDCDLFOUVDDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C=C(C(=C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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